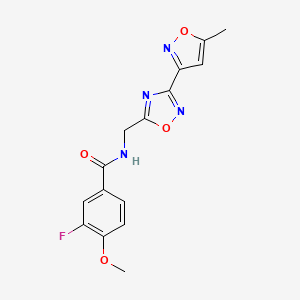

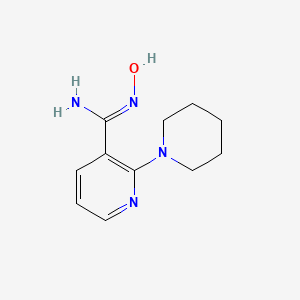

![molecular formula C16H25N3O3 B2599955 Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate CAS No. 1281156-88-4](/img/structure/B2599955.png)

Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Esters, including this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . They can undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Applications De Recherche Scientifique

Organic Synthesis Applications

One of the primary scientific research applications of compounds with cyclopropyl groups and ethyl acetate derivatives involves organic synthesis, where they are utilized in the creation of complex molecular structures. For example, in the synthesis of bromophenol derivatives with cyclopropyl moiety, the ring-opening of cyclopropane was observed, leading to the formation of new esters, alcohols, and acids. These compounds have shown effectiveness as inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Enzyme Inhibition Studies

The cyclopropyl and ethyl acetate components are involved in the study of enzyme activities and inhibition, offering insights into potential therapeutic applications. For instance, the oxidative polymerization of para-functionalized phenol derivatives in the presence of cyclodextrin, catalyzed by horseradish peroxidase, demonstrates the role of these compounds in enzymatic reactions, leading to oligomerization and potential applications in polymer chemistry (Pang et al., 2003).

Plant Biology and Stress Response

In plant biology, compounds structurally related to Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate are used to study stress responses and growth regulation. For example, the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants as a precursor to ethylene, a crucial hormone in plant growth and stress response, highlights the importance of related compounds in understanding plant biology. ACC's synthesis, conjugation, deamination, and transport within plants are areas of active research, contributing to our understanding of plant growth regulation and response to environmental stresses (Vanderstraeten & Van Der Straeten, 2017).

Propriétés

IUPAC Name |

ethyl 2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-cyclopropylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-2-22-15(21)11-19(13-6-7-13)10-14(20)18-16(12-17)8-4-3-5-9-16/h13H,2-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNCLLISAFZELX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)NC1(CCCCC1)C#N)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-FLUOROPHENYL)-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2599873.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2599874.png)

![N-[2-(6-Fluoro-1H-indol-3-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2599878.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2599883.png)

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)

![N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2599889.png)

![N-[4-(dimethylamino)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2599892.png)